REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][C:11]([OH:15])([C:13]#[CH:14])[CH3:12]>[Pd].[Cu](I)I.C1(C(C2C=CC=CC=2)=C(P(C2CCCCC2)C2CCCCC2)C)C=CC=CC=1.C(NC(C)C)(C)C.CN(C)C=O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:14]#[C:13][C:11]([CH3:12])([OH:15])[CH3:10])=[CH:3][CH:4]=1)#[N:7]
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
2.7 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1.4 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
17.6 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)C(=C(C)P(C1CCCCC1)C1CCCCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
catalyst
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was removed under pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by column clromatography
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C#CC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |